
Glucocerebrosides (Gaucher s spleen)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
They consist of a sphingosine backbone, a fatty acid chain (forming a ceramide), and a glucose moiety . These compounds are particularly abundant in the brain and play a crucial role in cellular processes and signaling pathways . The accumulation of glucocerebrosides in the spleen and liver is a hallmark of Gaucher disease, a lysosomal storage disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucocerebrosides involves the enzyme UDP-glucose glucosyltransferase, which transfers a glucose molecule from uridine diphosphate-glucose (UDP-glucose) to ceramide . This reaction results in the formation of glucocerebroside, which is distributed throughout various tissues .
Industrial Production Methods: Industrial production of glucocerebrosides typically involves the extraction and purification from natural sources, such as animal tissues. Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce these compounds in large quantities .
Chemical Reactions Analysis
Types of Reactions: Glucocerebrosides undergo various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation and Reduction: These reactions can be facilitated by specific oxidizing and reducing agents, though detailed conditions are less commonly documented.
Major Products: The primary products of glucocerebroside hydrolysis are ceramide and glucose .
Scientific Research Applications
Glucocerebrosides have a wide range of applications in scientific research:
Chemistry: Used as model compounds to study glycolipid interactions and membrane dynamics.
Biology: Play a role in cell signaling and membrane structure studies.
Medicine: Crucial in understanding and treating Gaucher disease and Parkinson’s disease
Industry: Utilized in the development of therapeutic enzymes and biotechnological applications.
Mechanism of Action
Glucocerebrosides exert their effects primarily through their role in cell membranes and signaling pathways . The enzyme glucocerebrosidase catalyzes the hydrolysis of glucocerebrosides into ceramide and glucose within lysosomes . This process is essential for maintaining cellular homeostasis and membrane integrity . Deficiency in glucocerebrosidase activity leads to the accumulation of glucocerebrosides, causing Gaucher disease .
Comparison with Similar Compounds
Galactocerebrosides: Differ from glucocerebrosides by having a galactose moiety instead of glucose.
Lactosylceramides: Formed by the addition of a lactose moiety to ceramide.
Uniqueness: Glucocerebrosides are unique due to their specific role in Gaucher disease and their widespread presence in various tissues, including the brain . Their involvement in critical cellular processes and disease mechanisms sets them apart from other glycolipids .
Properties
Molecular Formula |
C9H18N2O7 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide |
InChI |
InChI=1S/C9H18N2O7/c10-3(1-12)8(17)11-9-7(16)6(15)5(14)4(2-13)18-9/h3-7,9,12-16H,1-2,10H2,(H,11,17)/t3-,4+,5+,6-,7+,9?/m0/s1 |
InChI Key |
PLMHVPVZNKSRPP-PIRQICBKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)[C@H](CO)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


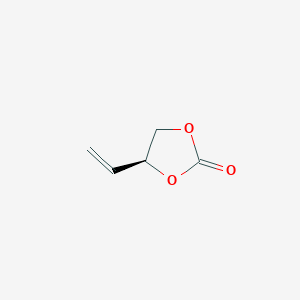

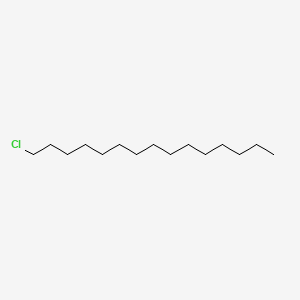
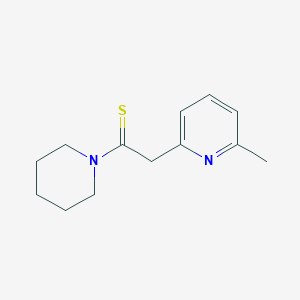

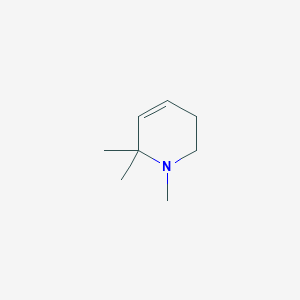

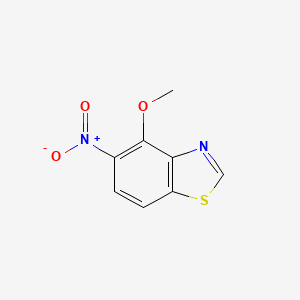
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
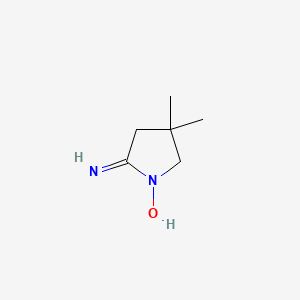
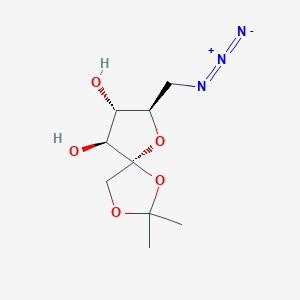
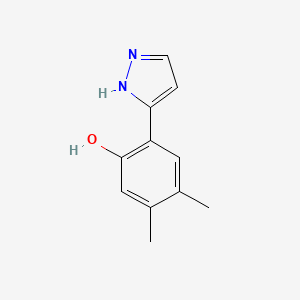
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
